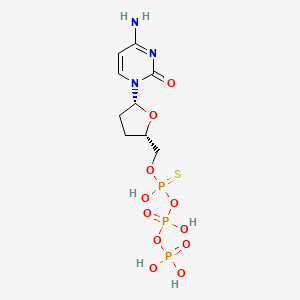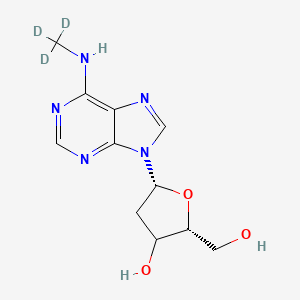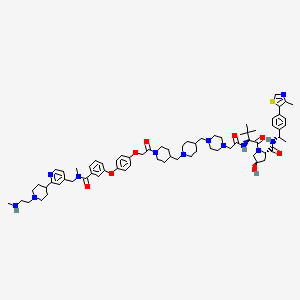
CARM1 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CARM1 degrader-1, also known as compound 3b, is a potent and selective degrader of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is an enzyme that catalyzes the methylation of protein arginine residues, particularly on histones and other chromatin-associated proteins. This methylation plays a crucial role in regulating gene expression and has been implicated in various biological processes, including tumorigenesis and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-1 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves the following steps:
Synthesis of the CARM1 Inhibitor: The CARM1 inhibitor, such as TP-064, is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Linker Attachment: A linker molecule is attached to the CARM1 inhibitor through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Ligand Conjugation: The VHL ligand is then conjugated to the linker-inhibitor complex using similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The use of high-throughput screening and optimization of reaction conditions would be essential to ensure the efficiency and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CARM1 degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Coupling Reactions: Used to attach the linker and VHL ligand to the CARM1 inhibitor.
Hydrolysis: Potential degradation of the compound under certain conditions.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and other carbodiimides.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and methanol.
Catalysts: Often not required, but bases like triethylamine (TEA) may be used to facilitate reactions.
Major Products
The major product of these reactions is the fully assembled this compound, which includes the CARM1 inhibitor, linker, and VHL ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
Wissenschaftliche Forschungsanwendungen
CARM1 degrader-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the effects of CARM1 inhibition and degradation on various biochemical pathways.
Biology: Helps in understanding the role of CARM1 in gene expression, chromatin remodeling, and cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers driven by CARM1 overexpression. .
Wirkmechanismus
CARM1 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to both CARM1 and the VHL E3 ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of CARM1. By degrading CARM1, the compound inhibits the methylation of CARM1 substrates, such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155, thereby inhibiting cancer cell migration and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TP-064: A selective inhibitor of CARM1, but does not induce degradation.
PRMT5 Inhibitors: Target another member of the protein arginine methyltransferase family.
EZH2 Inhibitors: Target a different histone methyltransferase involved in gene silencing.
Uniqueness
CARM1 degrader-1 is unique in its ability to selectively degrade CARM1 through the PROTAC mechanism, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective inhibition of CARM1’s biological functions, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C71H98N12O8S |
|---|---|
Molekulargewicht |
1279.7 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[2-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenoxy]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1 |
InChI-Schlüssel |
UVTQPVBDGGQLTA-YSPOSDDXSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)



![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)

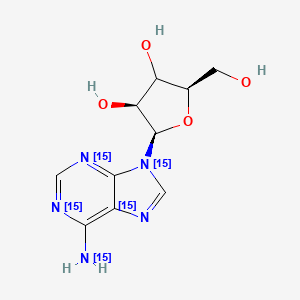

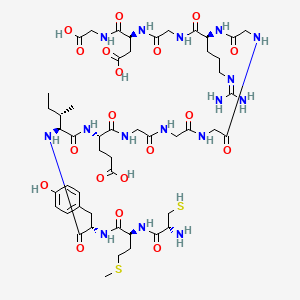
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
